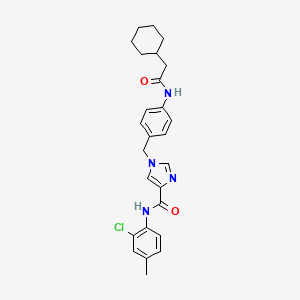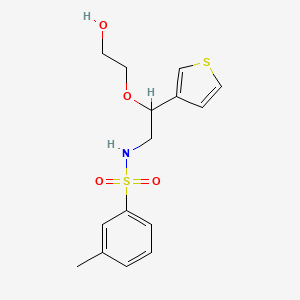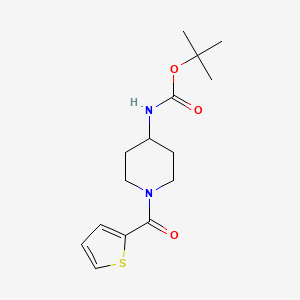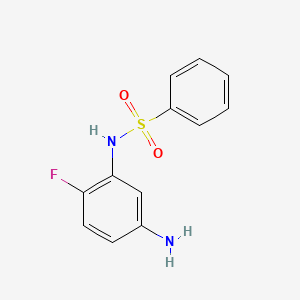
1,3-Dichloro-5-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-(difluoromethyl)benzene, also known as diflubenzuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture to control insects that harm crops and in public health to control pests like mosquitoes and flies. Diflubenzuron is known for its high efficacy, low toxicity, and long-lasting effects.
Wirkmechanismus
Diflubenzuron works by inhibiting the synthesis of chitin, which is a major component of the exoskeleton of insects. This leads to the disruption of the molting process and ultimately the death of the insect. In cancer cells, 1,3-Dichloro-5-(difluoromethyl)benzenen inhibits the polymerization of microtubules, which are essential for cell division. This leads to the arrest of cell division and ultimately the death of the cancer cells.
Biochemische Und Physiologische Effekte
Diflubenzuron has been shown to have low toxicity to humans and other mammals. However, it can have some adverse effects on non-target organisms like fish and crustaceans. Diflubenzuron can accumulate in the tissues of these organisms and cause developmental abnormalities and reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
Diflubenzuron is a widely used insecticide that is readily available and relatively inexpensive. It has a long-lasting effect and can be used in low concentrations. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which can limit its use in some experiments.
Zukünftige Richtungen
There are several areas of research that can be explored in the future with regards to 1,3-Dichloro-5-(difluoromethyl)benzenen. One area of interest is the development of 1,3-Dichloro-5-(difluoromethyl)benzenen analogs that have improved insecticidal properties and lower toxicity to non-target organisms. Another area of research is the potential use of 1,3-Dichloro-5-(difluoromethyl)benzenen as an anti-cancer agent. Further studies are needed to explore the efficacy and safety of 1,3-Dichloro-5-(difluoromethyl)benzenen in treating different types of cancer. Additionally, more research is needed to understand the mechanisms of action of 1,3-Dichloro-5-(difluoromethyl)benzenen and its effects on non-target organisms.
Conclusion
Diflubenzuron is a widely used insecticide that has several potential applications in scientific research. It has been extensively studied for its insecticidal properties and has shown promise as an anti-cancer agent. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which should be taken into consideration when using it in laboratory experiments. Further research is needed to explore the potential of 1,3-Dichloro-5-(difluoromethyl)benzenen in different areas of scientific research.
Synthesemethoden
Diflubenzuron can be synthesized by reacting 4-chloroaniline with 4,5-dichloro-2-nitrophenol in the presence of a base like sodium hydroxide. The resulting intermediate is then reduced with sodium dithionite to obtain 1,3-Dichloro-5-(difluoromethyl)benzenen. The overall process is relatively simple and can be done on a large scale.
Wissenschaftliche Forschungsanwendungen
Diflubenzuron has been extensively studied for its insecticidal properties. It is known to be effective against a wide range of insects like beetles, caterpillars, and mosquitoes. In addition to its insecticidal properties, 1,3-Dichloro-5-(difluoromethyl)benzenen has also been studied for its potential as an anti-cancer agent. Studies have shown that 1,3-Dichloro-5-(difluoromethyl)benzenen can inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division.
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRDTDWKKHSCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(difluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)

![2-Chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-3-YL)ethyl]benzamide](/img/structure/B2985200.png)
![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)

![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)
![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)
